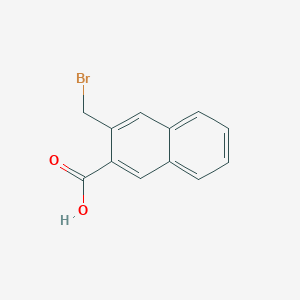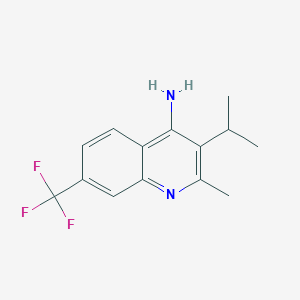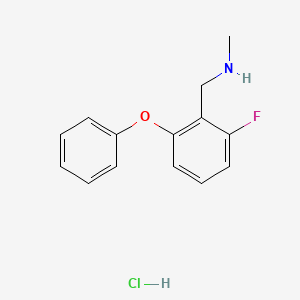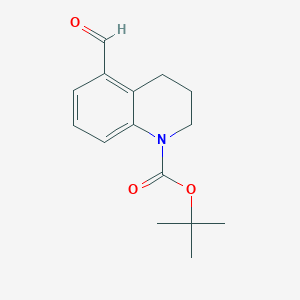
3-(Cyclohexyloxy)-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-5-nitro-1H-indazole is an organic compound that features a cyclohexyloxy group and a nitro group attached to an indazole ring Indazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole typically involves the nitration of an indazole derivative followed by the introduction of the cyclohexyloxy group. One common method is to start with 5-nitroindazole, which can be synthesized by nitrating indazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitroindazole is then reacted with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of the indazole ring can lead to the formation of indazole-3-carboxylic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of 3-(Cyclohexyloxy)-5-amino-1H-indazole.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexyloxy)-5-nitro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexyloxy)-5-amino-1H-indazole: This compound is similar but has an amino group instead of a nitro group.
3-(Cyclohexyloxy)-1H-indazole: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
5-Nitroindazole: This compound lacks the cyclohexyloxy group and serves as a precursor in the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.
Uniqueness
This compound is unique due to the presence of both the cyclohexyloxy and nitro groups, which can influence its chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and provide opportunities for further functionalization in synthetic chemistry.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-cyclohexyloxy-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H15N3O3/c17-16(18)9-6-7-12-11(8-9)13(15-14-12)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) |
InChI Key |
ZXMZXNQOHAFVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















